Axinella sp. is a genus of marine sponges belonging to the family Axinellidae, primarily found in tropical and temperate waters. These sponges are notable for their diverse bioactive compounds, which have garnered interest for their potential pharmaceutical applications. The metabolic content of Axinella sp. includes various alkaloids, peptides, and other secondary metabolites that exhibit a range of biological activities, including antibacterial and cytotoxic effects.
Axinella sp. is typically sourced from marine environments, particularly in regions like the Mediterranean Sea and tropical oceans. For instance, Axinella polypoides has been extensively studied for its unique metabolites, which were collected from the bay of Calvi in Corsica, France . The collection process often involves freezing the specimens immediately after retrieval to preserve their chemical integrity until extraction.
The synthesis of compounds from Axinella sp. can be achieved through various extraction methods. Common techniques include:
The extracted compounds are typically purified using techniques such as High-Performance Liquid Chromatography (HPLC) and Medium Pressure Liquid Chromatography (MPLC). Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS) are utilized for structural elucidation of the metabolites .
The molecular structures of compounds derived from Axinella sp. vary widely, with notable examples including:
Structural determination often involves advanced spectroscopic techniques. For instance, the planar structure of certain metabolites can be elucidated through 1D and 2D NMR data combined with high-resolution mass spectrometry .
Compounds extracted from Axinella sp. participate in various chemical reactions that contribute to their biological activity. For example:
The mechanisms underlying these reactions often involve interaction with cellular targets, leading to apoptosis or cell cycle arrest in malignant cells.
The mechanism of action for bioactive compounds from Axinella sp. typically involves:
Research has shown that hymenialdisine can inhibit cell proliferation by interfering with key regulatory proteins involved in cell cycle progression .
The physical properties of compounds derived from Axinella sp. include:
Chemical properties include reactivity with various reagents and stability under different conditions. For example, some alkaloids may degrade under acidic or basic conditions.
Analytical techniques such as NMR spectroscopy provide insights into the molecular dynamics and interactions of these compounds under varying conditions.
Compounds isolated from Axinella sp. have several scientific applications:
Research continues to explore the full potential of Axinella-derived compounds, revealing promising avenues for future studies and applications in medicine and biotechnology.
The genus Axinella was first formally described by Schmidt in 1862, characterized by branching growth forms, a distinct axial skeleton, and extra-axial plumoreticulated skeletal architecture [4]. Early classifications relied heavily on morphological traits such as spicule types (oxeas and styles), skeletal arrangement, and growth forms (arborescent vs. encrusting). Species like A. polypoides (type species), A. dissimilis, and A. damicornis became taxonomic anchors despite significant morphological variability across geographically dispersed specimens [4] [5]. Historically, synonyms like Pseudaxinella, Tragosia, and Teichaxinella were proposed for morphologically divergent members, reflecting persistent uncertainties in generic boundaries [4]. By the late 20th century, the family Axinellidae encompassed over 100 species, with Axinella serving as a "catch-all" taxon for sponges exhibiting axial condensation and choanosomal differentiations [5]. This morphology-based framework, however, lacked consistent diagnostic characters, setting the stage for molecular reappraisals.
Molecular phylogenetics has fundamentally reshaped understanding of Axinella and Axinellidae. A landmark 2010 study by Gazave et al. analyzed 18S rRNA and COI markers across 15 Axinellidae species, revealing extensive polyphyly [2]. The genus Axinella resolved into three distinct clades, while Axinellidae species fell into five separate lineages (Figure 1). Critically, the type species A. polypoides clustered with A. dissimilis and A. infundibuliformis in the "Axinella(p)" clade (p denoting phylogenetic validity), but other congeners like A. cannabina and A. damicornis showed greater genetic affinity to non-axinellid taxa [2] [5]. These findings were corroborated by subsequent analyses of Indonesian and Pacific species, where COI gene divergence exceeded 20% between morphologically similar Axinella lineages [5] [6]. This polyphyly implies that traditional diagnostic characters (e.g., skeletal architecture) evolved convergently, rendering morphology an unreliable indicator of evolutionary relationships.
Table 1: Molecular Clades of Former Axinella Species Based on Gazave et al. (2010) [2]
Phylogenetic Clade | Included Species | Genetic Markers | Key Morphological Traits |
---|---|---|---|
Axinella (p) | A. polypoides (type), A. dissimilis, A. infundibuliformis, A. aruensis, A. vaceleti | 18S, COI | Arborescent form, axial/extra-axial skeleton differentiation |
Cymbaxinella (p) | A. damicornis, A. verrucosa, A. corrugata, A. cantharella | 18S, COI | Crumpled or fan-shaped morphology, verrucose surface |
Acanthella (p) | A. cannabina | 18S, COI | Encrusting to massive growth, styles/strongyles |
Molecular evidence necessitated formal reclassification of non-monophyletic Axinella lineages. The "Cymbaxinella(p)" clade was erected under the PhyloCode for species with genetic distances >12% from Axinella(p), typified by A. damicornis and A. verrucosa [2]. Concurrently, A. cannabina was transferred to the resurrected genus Acanthella due to shared derived 28S rDNA alleles with Acanthella species [2] [4]. Crucially, these clades exhibit distinct biogeographic patterns:
The reclassification extends beyond nomenclature. Cymbaxinella and Axinella(p) now sit within the order Agelasida, while Acanthella aligns with Bubaridae (order Bubarida) [2]. This realignment explains biochemical disparities—Acanthella produces diterpenoids (e.g., kalihinols) absent in core Axinella species [3]. Such partitions enable targeted bioprospecting by clarifying true phylogenetic provenance of bioactive compounds.
Despite molecular divergence, comparative morphology reveals both homoplasies and potential synapomorphies. All three clades share axial skeletal condensation—a meshwork of spongin fibers reinforced by spicules radiating toward the periphery [4] [5]. However, Cymbaxinella(p) species (A. damicornis, A. verrucosa) exhibit surface verrucosity (wart-like protuberances) and meandering aquiferous canals, traits rare in Axinella(p) [5]. A. nayaritensis—a Pacific Axinella(p) member—displays a unique reticulated canal system encircling branches, absent in Atlantic congeners [5].
Biochemical synapomorphies now provide critical diagnostic support:
Table 2: Biochemical Synapomorphies Supporting Revised Axinella Clades [3]
Clade | Diagnostic Biochemical Compounds | Biosynthetic Pathway | Putative Function |
---|---|---|---|
Axinella (p) | Bromotyrosines, aeroplysinin-1, purinoimidazoles | Tyrosine bromination, purine alkaloid synthesis | Antifouling, predator deterrence |
Cymbaxinella (p) | Cembrane diterpenes, simplexides (glycolipids) | Mevalonate pathway, glycosylation | Membrane integrity, symbiont interactions |
Acanthella (p) | Isocyanoterpenes, kalihinols, axisonitrile | Terpenoid-isocyanide fusion | Cytotoxicity, antimicrobial defense |
Notably, fatty acid profiles further differentiate lineages: Δ5,9-unsaturated long-chain fatty acids (LCFAs) occur in Axinella(p) and Cymbaxinella(p) but are absent in Acanthella [3]. These biochemical signatures validate molecular clades and provide novel characters for taxonomy where morphology falls short. The integration of chemotaxonomy with phylogenomics has thus resolved century-old inconsistencies in Axinella classification while creating a predictive framework for compound discovery.
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